6-Chloro-3-[2-(trifluoromethyl)phenyl][1,2,4]triazolo[4,3-b]pyridazine is a chemical compound with significant interest in medicinal chemistry and material science. Its molecular formula is and it has a molecular weight of approximately 298.65 g/mol. This compound is characterized by its unique triazolo-pyridazine structure, which contributes to its biological activity and potential applications.
The compound is cataloged under the CAS number 175204-95-2 and can be sourced from various chemical suppliers, including Apollo Scientific and Sigma-Aldrich. Its synthesis and characterization are documented in several scientific publications and patents, indicating its relevance in research and development contexts.
6-Chloro-3-[2-(trifluoromethyl)phenyl][1,2,4]triazolo[4,3-b]pyridazine falls under the category of heterocyclic compounds, specifically triazoles and pyridazines. These compounds are often studied for their pharmacological properties, including anti-inflammatory and anticancer activities.
The synthesis of 6-Chloro-3-[2-(trifluoromethyl)phenyl][1,2,4]triazolo[4,3-b]pyridazine typically involves multi-step organic reactions that may include cyclization processes. Common methods for synthesizing such compounds involve:
Specific technical details regarding the synthesis can vary based on the starting materials used and the desired purity of the final product. Reaction conditions such as temperature, solvent choice, and reaction time are crucial for optimizing yields.
The molecular structure of 6-Chloro-3-[2-(trifluoromethyl)phenyl][1,2,4]triazolo[4,3-b]pyridazine features a triazole ring fused to a pyridazine ring with a chloro group at position 6 and a trifluoromethyl-substituted phenyl group at position 3.
6-Chloro-3-[2-(trifluoromethyl)phenyl][1,2,4]triazolo[4,3-b]pyridazine can participate in various chemical reactions typical of heterocyclic compounds:
Reactivity patterns depend on the electronic properties imparted by substituents such as the trifluoromethyl group, which is electron-withdrawing and can influence reaction pathways.
The mechanism of action for compounds like 6-Chloro-3-[2-(trifluoromethyl)phenyl][1,2,4]triazolo[4,3-b]pyridazine typically involves interaction with biological targets such as enzymes or receptors. The exact mechanism may vary based on the specific application but generally includes:
Experimental data from biological assays would be required to elucidate specific interactions and quantify activity.
6-Chloro-3-[2-(trifluoromethyl)phenyl][1,2,4]triazolo[4,3-b]pyridazine is primarily used in scientific research for:
This compound's unique structure makes it a valuable candidate for further studies aimed at developing new pharmaceuticals or advanced materials.
The [1,2,4]triazolo[4,3-b]pyridazine scaffold represents a privileged nitrogen-rich bicyclic heterocycle in modern medicinal chemistry, characterized by its unique electronic distribution and hydrogen-bonding capabilities. This fused ring system exhibits remarkable versatility in drug design, serving as a key pharmacophore in diverse therapeutic areas. The scaffold's significance stems from its ability to mimic purine bases, enabling targeted interactions with biological macromolecules involved in disease pathogenesis. Derivatives incorporating this scaffold demonstrate a broad spectrum of pharmacological activities, including anxiolytic, anticonvulsant, antimicrobial, and notably, antitumor and antiparasitic effects [5]. The molecular architecture allows for strategic substitutions at various positions, enabling fine-tuning of physicochemical properties and target affinity.
The incorporation of chloro substituents at the 6-position and aryl groups at the 3-position substantially modulates the scaffold's bioactivity profile. Specifically, 6-chloro-3-[4-(trifluoromethyl)phenyl][1,2,4]triazolo[4,3-b]pyridazine (CAS 175204-95-2) exemplifies how targeted substitutions enhance pharmacological potential. This compound features a chlorine atom enhancing electrophilic character and a lipophilic trifluoromethylphenyl group that significantly influences bioavailability and target binding through increased membrane permeability and π-stacking interactions [2] [4]. The trifluoromethyl group (-CF₃) is particularly valuable in medicinal chemistry, contributing to enhanced metabolic stability, improved binding affinity, and optimized lipophilicity (logP 3.46) [7]. These attributes collectively position this chemical class as a promising template for developing novel therapeutic agents against challenging diseases, including cryptosporidiosis and various cancers.
Table 1: Key Derivatives and Therapeutic Applications of Triazolopyridazine Scaffolds
Compound Structure | Biological Activity | Key Molecular Targets | Therapeutic Area |
---|---|---|---|
6-Chloro-3-[4-(trifluoromethyl)phenyl] derivative | Anti-Cryptosporidium | Unknown (phenotypic activity) | Antiparasitic |
(S)-6-(1-(6-(1-methyl-1H-pyrazol-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)quinoline | Antiproliferative | c-MET kinase | Oncology |
3,6-Diaryl derivatives | Antiproliferative, Tubulin inhibition | Tubulin polymerization | Oncology |
4-(2-(6-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-8-ylamino)ethyl)phenol | Tankyrase (TNKS) inhibition | Tankyrases | Oncology |
Recent advances highlight the scaffold's significance in oncology drug development. Derivatives like 3,6-diaryl-[1,2,4]triazolo[4,3-b]pyridazines exhibit potent antiproliferative activity against diverse cancer cell lines (SGC-7901, A549, HT-1080) with IC₅₀ values ranging 0.008–0.014 µM, primarily through inhibition of tubulin polymerization [5]. Simultaneously, specific triazolopyridazine analogs function as potent and selective inhibitors of receptor tyrosine kinases, particularly c-MET, which plays crucial roles in tumor metastasis and invasive growth [6]. The molecular basis for this activity involves key interactions between the bicyclic core and kinase domain residues, including π-π stacking with Tyr1230 and hydrogen bonding with Asp1222. These interactions stabilize the kinase in inactive conformations, blocking downstream signaling pathways essential for cancer progression [6].
The synthetic accessibility of this scaffold further enhances its drug discovery utility. Modern synthetic approaches employ efficient cyclization strategies using hypervalent iodine reagents like iodobenzene diacetate (IBD), enabling mild reaction conditions and improved yields. These methods facilitate the preparation of diverse analogs for structure-activity relationship studies [5]. The typical synthesis involves condensation of 6-chloro-3-hydrazinopyridazine with appropriate carbonyl compounds, followed by oxidative cyclization—a versatile route that allows structural diversification at the 3-position of the triazolopyridazine core. This synthetic flexibility enables medicinal chemists to rapidly explore chemical space around the privileged scaffold, accelerating lead optimization campaigns.
Cryptosporidiosis represents a devastating global health burden, particularly affecting immunocompromised individuals and children in low-resource settings. In sub-Saharan Africa, diarrheal diseases caused by Cryptosporidium species contribute to approximately 10% of mortality and morbidity in children under five years old [3]. The disease manifests as severe, life-threatening diarrhea with particularly grave implications for vulnerable populations. A comprehensive study published in 2018 attributed approximately 220,000 deaths of children under two years old to cryptosporidiosis across sub-Saharan Africa and South Asia [3]. Beyond endemic regions, cryptosporidiosis causes significant outbreaks even in developed nations, exemplified by the 1993 waterborne outbreak in Milwaukee that infected over 400,000 residents [3]. This zoonotic disease primarily transmits through ingestion of food or water contaminated with Cryptosporidium oocysts, with C. parvum and C. hominis being the predominant human-pathogenic species.
For decades, treatment options remained severely limited. Nitazoxanide (NTZ) emerged as the only FDA-approved therapeutic but demonstrates only modest in vitro potency (EC₅₀ 3.8 µM) and critically lacks efficacy in immunocompromised patients and children under 12 months of age [3]. Alternative agents tested for AIDS patients with cryptosporidiosis, including paromomycin and clofazimine, consistently failed to demonstrate clinical effectiveness. This unmet medical need stimulated intensive drug discovery efforts focused on identifying novel chemical entities with improved efficacy against Cryptosporidium. High-throughput phenotypic screening campaigns identified MMV665917 (1), a triazolopyridazine-based compound exhibiting promising in vivo efficacy despite modest in vitro potency (EC₅₀ 2.1 µM) [3]. This molecule demonstrated oral efficacy across multiple in vivo models, including acute and chronic C. parvum mouse infections, dairy calf C. parvum infection models, and gnotobiotic piglet C. hominis infection models [3].
The lead optimization process subsequently yielded SLU-2633 (2a), featuring enhanced antiparasitic potency. This derivative retained the [1,2,4]triazolo[4,3-b]pyridazine head group while optimizing the linker and aryl tail regions, achieving a significant ten-fold increase in in vitro potency (Cp EC₅₀ = 0.17 µM) while maintaining minimal cytotoxicity (CC₅₀ > 100 µM) [3]. SLU-2633's mechanism involves targeting late-stage parasite development, specifically inhibiting macrogamont (female gametocyte) formation without affecting initial asexual replication cycles [3]. Crucially, while both MMV665917 and SLU-2633 exhibited some inhibition of the hERG ion channel at high concentrations (10 µM), SLU-2633 demonstrated an improved hERG IC₅₀/Cp EC₅₀ selectivity ratio attributable to its superior anti-Cryptosporidium potency [3]. This historical progression underscores the scaffold's importance in addressing a critical therapeutic gap in antiparasitic chemotherapy.
Table 2: Evolution of Triazolopyridazine-Based Anti-Cryptosporidium Agents
Compound | In vitro EC₅₀ (µM) | In vivo Efficacy Models | hERG Inhibition (IC₅₀) | Selectivity Index (hERG IC₅₀/EC₅₀) |
---|---|---|---|---|
Nitazoxanide (NTZ) | 3.8 | Limited efficacy | Not reported | Not applicable |
MMV665917 | 2.1 | Mouse, calf, piglet models | ~10 µM (at 10 µM concentration) | <5 |
SLU-2633 | 0.17 | Mouse, calf, piglet models | ~10 µM (at 10 µM concentration) | >58 |
6-Chloro-3-[4-(trifluoromethyl)phenyl] derivative | Not reported | Not tested | Not tested | Not tested |
The structural optimization of triazolopyridazine derivatives represents a sophisticated balancing act between enhancing target engagement, improving drug-like properties, and mitigating off-target interactions. The core scaffold itself demonstrates remarkable sensitivity to structural modifications, as evidenced by extensive structure-activity relationship (SAR) studies. Systematic exploration of heteroaryl head group replacements in the SLU-2633 series revealed that the triazolo[4,3-b]pyridazine moiety was remarkably intolerant to substitution or replacement. Among 64 analogs featuring alternative heterocyclic head groups, including various monocyclic 5- and 6-membered heteroaromatic rings and 6,5- or 6,6-bicyclic heteroaryl systems, none surpassed the anti-Cryptosporidium potency of the original triazolopyridazine-containing lead [3]. This observation underscores the critical pharmacophoric role of the unmodified bicyclic system in maintaining high antiparasitic activity.
The strategic incorporation of specific substituents directly influences key pharmacological parameters. The chlorine atom at the 6-position significantly enhances electrophilicity and influences electronic distribution, potentially facilitating crucial hydrogen bonding or dipole-dipole interactions within the target binding pocket. Simultaneously, the para-trifluoromethylphenyl group at the 3-position substantially increases lipophilicity, promoting membrane permeability and bioavailability—a crucial factor for compounds targeting intracellular parasites like Cryptosporidium [2] [4]. The trifluoromethyl group (-CF₃) provides additional advantages through its high electron-withdrawing capacity and metabolic resistance, reducing oxidative deactivation pathways. Computational analyses indicate that the compound exhibits favorable physicochemical properties for central nervous system activity (logP 3.46, TPSA 43.08 Ų), though its primary applications currently focus on peripheral targets [7].
The mitigation of hERG channel inhibition represents a crucial optimization parameter due to its direct implications for cardiac safety. Research indicates that strategic molecular modifications can attenuate hERG affinity without compromising target potency. Key approaches include attenuation of basicity (reducing pKa), reduction of lipophilicity (logP), formation of zwitterions, and targeted structural modifications near the scaffold's periphery [3]. The goal is to disrupt undesirable interactions with the hERG channel's aromatic residues while preserving essential interactions with the therapeutic target. For 6-chloro-3-[4-(trifluoromethyl)phenyl][1,2,4]triazolo[4,3-b]pyridazine derivatives, optimization efforts focus on maintaining the conformational significance of the piperazine linker and dichlorophenyl tail established in prior work while refining the heteroaryl head's electronic and steric properties [3].
In the oncology domain, scaffold optimization balances kinase inhibitory potency against metabolic stability. While [1,2,4]triazolo[4,3-b][1,2,4]triazine-containing c-MET inhibitors demonstrate superior potency, they often suffer from metabolic liabilities. Conversely, [1,2,4]triazolo[4,3-b]pyridazine analogs like 6-chloro-3-[4-(trifluoromethyl)phenyl derivatives offer a favorable compromise—exhibiting slightly reduced potency but significantly improved metabolic stability profiles, making them more viable candidates for clinical advancement [6]. This delicate balance highlights the nuanced decision-making process in scaffold prioritization during anticancer drug development. The structural versatility allows for systematic exploration of substitutions to enhance solubility, reduce plasma protein binding, or modulate cytochrome P450 interactions—all critical factors for achieving therapeutic concentrations at target sites while minimizing adverse effects.
Table 3: Optimization Strategies for Triazolopyridazine-Based Therapeutics
Optimization Challenge | Structural Approach | Biological Consequence | Therapeutic Area |
---|---|---|---|
Enhancing anti-Cryptosporidium potency | Optimization of linker and aryl tail | 10-fold potency increase (SLU-2633) | Antiparasitic |
Reducing hERG inhibition | Attenuation of basicity; Reduction of lipophilicity | Improved selectivity index | Antiparasitic/Oncology |
Balancing c-MET inhibition with metabolic stability | Selection of pyridazine vs. triazine core | Moderate potency with improved stability | Oncology |
Improving solubility | Introduction of ionizable groups or polar substituents | Enhanced bioavailability | Broad applicability |
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0